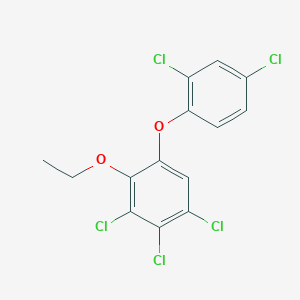
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene: is a complex organic compound with the molecular formula C12H5Cl5O and a molecular weight of 342.43 g/mol . This compound is characterized by its multiple chlorine substitutions on the benzene ring, which significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene typically involves the chlorination of a suitable precursor, followed by etherification. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination and avoid over-chlorination .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available chlorinated benzenes. The process includes chlorination, etherification, and purification steps to achieve the desired product with high purity .
化学反应分析
Types of Reactions: 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene undergoes several types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple chlorine atoms, the compound can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of different substituted benzene derivatives .
科学研究应用
Chemistry: In chemistry, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying substitution and elimination reactions .
Biology and Medicine: The compound’s chlorinated structure may exhibit biological activity, making it a candidate for research in medicinal chemistry. It can be used to develop new pharmaceuticals or study the effects of chlorinated compounds on biological systems .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity make it suitable for various applications .
作用机制
The mechanism of action of 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene involves its interaction with molecular targets through its chlorinated and ether functional groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, influencing the compound’s reactivity and biological activity .
相似化合物的比较
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-methoxybenzene
- 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-nitrobenzene
Comparison: Compared to its similar compounds, 1,2,3-Trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility. The ethoxy group can also affect the compound’s interaction with other molecules, making it distinct in its chemical behavior .
属性
CAS 编号 |
67649-99-4 |
|---|---|
分子式 |
C14H9Cl5O2 |
分子量 |
386.5 g/mol |
IUPAC 名称 |
1,2,3-trichloro-5-(2,4-dichlorophenoxy)-4-ethoxybenzene |
InChI |
InChI=1S/C14H9Cl5O2/c1-2-20-14-11(6-9(17)12(18)13(14)19)21-10-4-3-7(15)5-8(10)16/h3-6H,2H2,1H3 |
InChI 键 |
BBIFAMGTSGERMH-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


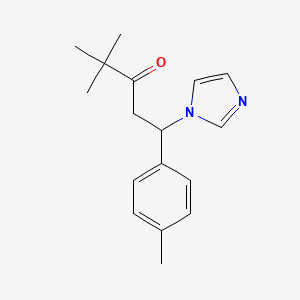
![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)

![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)

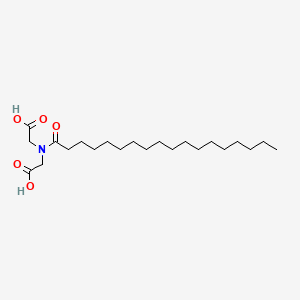
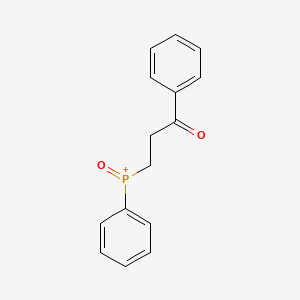

![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
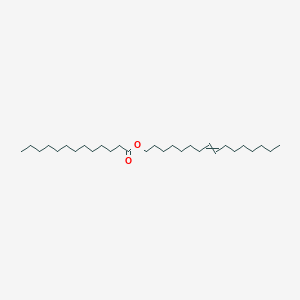
![Dodecanamide, N-[3-(4-oxido-4-morpholinyl)propyl]-](/img/structure/B14482216.png)
![(Bicyclo[4.4.1]undeca-1,3,5,7,9-pentaene-2,7-diyl)dimethanol](/img/structure/B14482222.png)
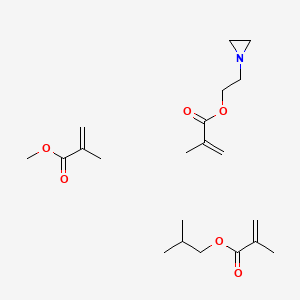
![2-[(Octa-1,3-dien-1-yl)amino]ethan-1-ol](/img/structure/B14482228.png)
